(8-fluoroquinolin-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

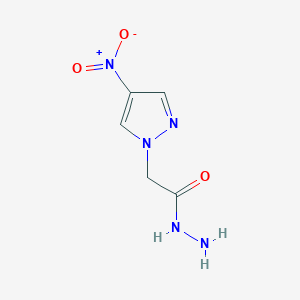

“(8-fluoroquinolin-5-yl)methanol” is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The Gould-Jacobs reaction, which involves the intramolecular cyclization of compounds with polyphosphoric acid (PPA), is one such method .

Molecular Structure Analysis

The InChI code for “(8-fluoroquinolin-5-yl)methanol” is 1S/C10H8FNO/c11-9-4-3-7 (6-13)10-8 (9)2-1-5-12-10/h1-5,13H,6H2 .

Chemical Reactions Analysis

The chemical reactions involving fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

“(8-fluoroquinolin-5-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.18 .

作用機序

Target of Action

The primary targets of (8-fluoroquinolin-5-yl)methanol, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including (8-fluoroquinolin-5-yl)methanol, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .

Biochemical Pathways

The action of (8-fluoroquinolin-5-yl)methanol affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their excellent oral bioavailability and wide distribution in body tissues .

Result of Action

The result of (8-Fluoroquinolin-5-yl)methanol’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA synthesis, which is crucial for bacterial survival .

Action Environment

The action, efficacy, and stability of (8-fluoroquinolin-5-yl)methanol can be influenced by various environmental factors. These can include pH levels, presence of divalent cations, and specific bacterial resistance mechanisms . .

Safety and Hazards

将来の方向性

The future directions for the research and application of fluoroquinolines, including “(8-fluoroquinolin-5-yl)methanol”, are promising. The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (8-fluoroquinolin-5-yl)methanol involves the conversion of 8-fluoroquinoline to the corresponding aldehyde, followed by reduction to the alcohol using a reducing agent.", "Starting Materials": [ "8-fluoroquinoline", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium acetate (NaOAc)", "Methanol", "Water" ], "Reaction": [ "Step 1: 8-fluoroquinoline is reacted with acetic acid and sodium acetate to form the corresponding aldehyde.", "Step 2: The aldehyde is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is purified by distillation or recrystallization to obtain the final product, (8-fluoroquinolin-5-yl)methanol." ] } | |

CAS番号 |

2375195-65-4 |

製品名 |

(8-fluoroquinolin-5-yl)methanol |

分子式 |

C10H8FNO |

分子量 |

177.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。